molecular formula C9H7BrN2 B1603988 5-Bromoquinolin-2-amine CAS No. 347146-12-7

5-Bromoquinolin-2-amine

Cat. No.: B1603988
CAS No.: 347146-12-7
M. Wt: 223.07 g/mol
InChI Key: KBQIVWNPOZQTTE-UHFFFAOYSA-N
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Description

5-Bromoquinolin-2-amine is a heterocyclic compound with a wide range of biological and pharmacological activities . It shows both electrophilic and nucleophilic substitution reactions .


Synthesis Analysis

The synthesis of quinoline derivatives like this compound has been reported in the literature with a wide range of protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of this compound is C9H7BrN2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

This compound shows both electrophilic and nucleophilic substitution reactions . It has been used in various chemical reactions, including transition metal-mediated construction of aromatic nitrogen heterocycles .

Scientific Research Applications

Synthesis and Reactivity

  • Palladium-Catalyzed Microwave-Assisted Amination : Wang et al. (2003) discussed the rapid synthesis of 5- and 8-aminoquinolines from aryl bromides using palladium-catalyzed aryl amination under microwave conditions, offering consistent improvements in yields for quinoline substrates compared to standard conditions (Wang, Magnin, & Hamann, 2003).
  • Reactivity with Potassium Amide : Pomorski et al. (2010) explored the reactions of 2-substituted derivatives of 3-bromo-l, 5-naphthyridine and 3-bromoquinoline with potassium amide, comparing their amination courses to those of similar processes studied previously (Pomorski, Hertog, Buurman, & Bakker, 2010).

Chemical Modifications and Ligand Binding

  • Structural Modification in Amine Portion : Fan et al. (2011) synthesized a series of analogs where the amine ring fused to the aromatic ring was varied. These were assessed for their σ1/σ2 binding affinity and selectivity, demonstrating the importance of nitrogen's location within a constrained ring for exceptional σ2 receptor binding affinity and selectivity (Fan, Lever, & Lever, 2011).
  • Friedländer Approach for Novel Chelating Ligands : Hu et al. (2003) used a Friedländer approach to afford bidentate and tridentate 6-bromoquinoline derivatives, which showed high emission quantum yields in optical property examinations (Hu, Zhang, & Thummel, 2003).

Advanced Synthesis Techniques

  • Synthesis of 7H-indoloquinolines : Hostyn et al. (2006) synthesized 5H-indoloquinolines starting from 3-bromoquinoline, using palladium-catalyzed reactions and microwave irradiation, significantly reducing catalyst loading and simplifying purification (Hostyn et al., 2006).

Therapeutic Applications

  • Synthesis of σ2 Selective Ligands : Ashford et al. (2014) synthesized new analogues incorporating various isoquinoline and carboxylic acid moieties for σ2 receptor binding, providing a strategy for the introduction of radiohalogens for pharmacological and imaging studies (Ashford, Nguyen, Greguric, Pham, Keller, & Katsifis, 2014).

Catalytic Reactions

  • Copper-Catalyzed Tandem Reactions : Wen et al. (2015) developed a copper-catalyzed tandem reaction for synthesizing pyrazolo[5,1-a]isoquinolines, marking the first use of heterocyclic ketene aminals (HKAs) as ligands in copper-catalyzed coupling reactions (Wen, Jin, Niu, & Li, 2015).

Safety and Hazards

5-Bromoquinolin-2-amine is for R&D use only and not for medicinal, household, or other use . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline derivatives like 5-Bromoquinolin-2-amine have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry and are vital for leads in drug discovery . Therefore, the future directions of this compound could involve further exploration of its biological and pharmacological activities, as well as the development of greener and more sustainable chemical processes for its synthesis .

Properties

IUPAC Name

5-bromoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQIVWNPOZQTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627510
Record name 5-Bromoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347146-12-7
Record name 5-Bromoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromoquinolin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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